(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one
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Overview
Description
(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrole ring, a thiazolidinone ring, and a chlorophenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazolidinone intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Ethanol, 1-propanol, methanol: Common alcohols with varying boiling points.
Uniqueness
(2E,5Z)-5-{[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene}-3-cyclopentyl-2-(phenylimino)-1,3-thiazolidin-4-one is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its combination of a pyrrole ring, thiazolidinone ring, and chlorophenyl group sets it apart from simpler compounds like 2-Fluorodeschloroketamine and common alcohols.
Properties
Molecular Formula |
C27H26ClN3OS |
---|---|
Molecular Weight |
476.0 g/mol |
IUPAC Name |
(5Z)-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-3-cyclopentyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H26ClN3OS/c1-18-16-20(19(2)30(18)24-14-12-21(28)13-15-24)17-25-26(32)31(23-10-6-7-11-23)27(33-25)29-22-8-4-3-5-9-22/h3-5,8-9,12-17,23H,6-7,10-11H2,1-2H3/b25-17-,29-27? |
InChI Key |
DHRLFEJASBKCIX-YMTQWUKOSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N(C(=NC4=CC=CC=C4)S3)C5CCCC5 |
Origin of Product |
United States |
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